molecular formula C22H22N4O2S2 B15166975 Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- CAS No. 511281-82-6

Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-

Cat. No.: B15166975
CAS No.: 511281-82-6
M. Wt: 438.6 g/mol
InChI Key: OBXMYHDSRUBCPL-UHFFFAOYSA-N
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Description

Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: is a complex organic compound with the molecular formula C10H12N2O2 N,N'-1,2-Phenylenebis-Acetamide . This compound is characterized by its high molecular weight of 192.214 g/mol and a density of 1.235 g/cm³ . It has a melting point of 183°C and a boiling point of 464.418°C at 760 mmHg.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- typically involves the reaction of o-phenylenediamine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process involves continuous monitoring to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Typical reagents include halogens and nucleophiles .

Major Products Formed

  • Oxidation: : Formation of quinones and quinone-imines .

  • Reduction: : Production of amino derivatives and hydroxyl derivatives .

  • Substitution: : Generation of halogenated compounds and nitro derivatives .

Scientific Research Applications

Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound can be employed in the study of biological systems, particularly in understanding protein interactions.

  • Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-: is structurally similar to other compounds such as N,N'-1,3-phenylenebis-Acetamide and 2-Nitroaniline . its unique structural features, such as the presence of the phenylenebis moiety, contribute to its distinct chemical properties and reactivity.

Similar Compounds

  • N,N'-1,3-Phenylenebis-Acetamide

  • 2-Nitroaniline

  • 2'-Aminoacetanilide

  • Benzimidazole

  • Lead tetraacetate

  • Quinoxalino [2,3-]

This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research and development highlight its importance in the field of chemistry.

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Properties

CAS No.

511281-82-6

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-[2-[[2-(2-aminophenyl)sulfanylacetyl]amino]phenyl]acetamide

InChI

InChI=1S/C22H22N4O2S2/c23-15-7-1-5-11-19(15)29-13-21(27)25-17-9-3-4-10-18(17)26-22(28)14-30-20-12-6-2-8-16(20)24/h1-12H,13-14,23-24H2,(H,25,27)(H,26,28)

InChI Key

OBXMYHDSRUBCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)NC2=CC=CC=C2NC(=O)CSC3=CC=CC=C3N

Origin of Product

United States

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